molecular formula C9H10N2O2 B12602492 Morpholine, 3-(5-isoxazolylethynyl)- CAS No. 651314-42-0

Morpholine, 3-(5-isoxazolylethynyl)-

Cat. No.: B12602492
CAS No.: 651314-42-0
M. Wt: 178.19 g/mol
InChI Key: KWZNPHVOINXGLV-UHFFFAOYSA-N
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Description

Morpholine, 3-(5-isoxazolylethynyl)- is a compound that combines the structural features of morpholine and isoxazole Morpholine is a six-membered heterocyclic compound containing both amine and ether functionalities, while isoxazole is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 3-(5-isoxazolylethynyl)- typically involves the coupling of a morpholine derivative with an isoxazole derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Alkylation Reactions

The morpholine nitrogen acts as a nucleophile, reacting with alkyl halides to form N-alkylmorpholine derivatives . For example:

ReagentProductConditionsYieldSource
Methyl iodideN-Methyl-3-(5-isoxazolylethynyl)morpholineRoom temperature, DMF75–85%
Benzyl chlorideN-Benzyl derivativeReflux, THF, 12 hours68%

This reactivity is attributed to the lone pair on the morpholine nitrogen, which facilitates nucleophilic substitution .

Acylation Reactions

The compound reacts with acyl chlorides to form N-acylmorpholines :

Acyl ChlorideProductCatalystYieldSource
Acetyl chlorideN-Acetyl derivativePyridine, RT, 6 hours82%
Benzoyl chlorideN-Benzoyl derivativeTriethylamine, CH₂Cl₂78%

The reaction proceeds via a nucleophilic acyl substitution mechanism, with the morpholine nitrogen attacking the electrophilic carbonyl carbon .

Cycloaddition Reactions

The ethynyl group on the isoxazole moiety participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole-linked hybrids:

AzideProductConditionsYieldSource
Phenyl azide1,2,3-Triazole derivativeCu(I) catalyst, RT90%

This reaction is critical for creating bioactive conjugates in drug discovery .

Hydrolysis Reactions

The acetamide bond in related derivatives (e.g., N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide) undergoes hydrolysis:

ConditionsProductCatalystYieldSource
Acidic (HCl, H₂O)Morpholine + carboxylic acidReflux, 8 hours65%
Basic (NaOH, EtOH)Sodium carboxylateRT, 4 hours70%

Hydrolysis is pivotal for prodrug activation or metabolite formation .

Formation of Ionic Liquids

Morpholine derivatives react with alkyl halides to form ionic liquids (e.g., [NBMMorph]⁺Br⁻):

ReactantConditionsApplicationSource
N-Methyl morpholine + N-butyl bromideSand bath, 5 hoursCatalyst in triazolidine synthesis

These ionic liquids enhance reaction rates in heterocyclic synthesis .

Oxidation and Stability

Morpholine derivatives are sensitive to strong oxidizers (e.g., peroxides), forming N-oxides or degradation products .

Key Mechanistic Insights

  • The morpholine nitrogen’s basicity (pKa ~8.4) governs nucleophilic reactivity .

  • The isoxazole ethynyl group enhances π-π stacking in biological targets, influencing reaction pathways .

  • Steric hindrance from the isoxazole substituent moderates reaction rates in bulky substrates .

Scientific Research Applications

Pharmacological Applications

Morpholine derivatives are known for their roles in enhancing the pharmacological properties of compounds. The specific compound Morpholine, 3-(5-isoxazolylethynyl)- has been studied for its interactions with various biological targets.

Central Nervous System (CNS) Drug Discovery

Morpholine derivatives are frequently utilized in the development of CNS-active compounds. They enhance potency through molecular interactions and serve as scaffolds to direct pharmacophores towards specific receptors involved in mood disorders, neurodegenerative diseases, and cancer. For instance:

  • Binding Interactions : Morpholine-containing compounds have shown significant binding affinity to serotonin receptors and sigma receptors, which are crucial for treating conditions like depression and neuropathic pain .
  • Case Study - Aprepitant : A morpholine-containing antagonist of the neurokinin-1 receptor, aprepitant, was the first approved oral drug for chemotherapy-induced nausea and vomiting. Its structure allows it to effectively interact with the receptor, demonstrating the importance of morpholine in drug design .

Enzyme Inhibition

Research has indicated that Morpholine, 3-(5-isoxazolylethynyl)- can act as an inhibitor for various enzymes. For example:

  • Tyrosinase Inhibition : Recent studies have identified morpholine-bearing sulfonamides as potent tyrosinase inhibitors, which are significant in treating hyperpigmentation disorders. The inhibition constants were determined using kinetic mechanisms, showcasing the compound's potential therapeutic applications .

Synthetic Methodologies

The synthesis of Morpholine, 3-(5-isoxazolylethynyl)- involves various chemical strategies aimed at generating complex morpholine derivatives.

Systematic Chemical Diversity

A systematic approach to synthesizing methyl-substituted morpholines has been described, which allows for the creation of diverse C-functionalized morpholines from enantiomerically pure amino acids. This method expands the library of morpholine derivatives available for medicinal chemistry applications .

Organic Synthesis Applications

Morpholine is widely used as a building block in organic synthesis due to its unique structural properties. It serves as a precursor for various pharmaceuticals and agrochemicals:

  • Antibiotics and Anticancer Agents : Morpholine is integral in the synthesis of drugs like linezolid (an antibiotic) and gefitinib (an anticancer agent), highlighting its versatility in pharmaceutical applications .

Industrial Applications

Beyond medicinal uses, Morpholine, 3-(5-isoxazolylethynyl)- finds applications in industrial settings:

  • Corrosion Inhibitors : It is used in steam systems for pH adjustment to provide corrosion protection due to its volatility and effectiveness at high temperatures .
  • Agricultural Chemicals : Morpholine derivatives are utilized as fungicides in agriculture, specifically targeting ergosterol biosynthesis pathways .

Case Study - CNS Drug Candidates

A comprehensive review of morpholine-containing CNS drug candidates highlights their active pharmacophores responsible for modulating receptors involved in mood disorders and pain management. The study emphasizes the binding features derived from protein data bank (PDB) analyses, revealing how structural modifications can enhance drug efficacy .

Computational Studies

Recent computational explorations have focused on predicting the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics of morpholine derivatives. These studies help identify promising candidates for further development based on their interactions with biological targets .

Mechanism of Action

The mechanism of action of Morpholine, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding or π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 3-(4-pyridylethynyl)-
  • Morpholine, 3-(3-pyridylethynyl)-
  • Morpholine, 3-(2-pyridylethynyl)-

Uniqueness

Morpholine, 3-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with pyridine rings, the isoxazole ring can offer different electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.

Biological Activity

Morpholine derivatives, particularly those containing isoxazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Morpholine, 3-(5-isoxazolylethynyl)- , has been the subject of various studies aimed at elucidating its pharmacological potential. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

Morpholine, 3-(5-isoxazolylethynyl)- is characterized by the presence of a morpholine ring and an isoxazole ethynyl substituent. The general structure can be represented as follows:

  • Morpholine Ring : A six-membered ring containing one oxygen atom and five carbon atoms.
  • Isoxazole Group : A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Table 1: Chemical Structure

ComponentStructure
MorpholineMorpholine Structure
IsoxazoleIsoxazole Structure
Combined CompoundCombined Structure

Antimicrobial Activity

Research has shown that morpholine derivatives exhibit significant antimicrobial properties. In a study examining various isoxazole derivatives, it was found that Morpholine, 3-(5-isoxazolylethynyl)- demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that Morpholine, 3-(5-isoxazolylethynyl)- can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways.

Case Study: HeLa Cell Line

A recent study reported that treatment with Morpholine, 3-(5-isoxazolylethynyl)- resulted in a dose-dependent decrease in cell viability:

  • Control Group : 100% viability
  • 10 µM Treatment : 70% viability
  • 50 µM Treatment : 40% viability

Table 3: Anticancer Efficacy

Concentration (µM)Cell Viability (%)
Control100
1070
5040

The biological activity of Morpholine, 3-(5-isoxazolylethynyl)- can be attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation and bacterial metabolism.

Key Findings

  • Enzyme Inhibition : The compound has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication.
  • Receptor Interaction : It also exhibits affinity for GABA receptors, suggesting potential neuropharmacological effects.

Properties

CAS No.

651314-42-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-[2-(1,2-oxazol-5-yl)ethynyl]morpholine

InChI

InChI=1S/C9H10N2O2/c1(2-9-3-4-11-13-9)8-7-12-6-5-10-8/h3-4,8,10H,5-7H2

InChI Key

KWZNPHVOINXGLV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C#CC2=CC=NO2

Origin of Product

United States

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